molecular formula C18H19NO3 B12277770 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylicacid

1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylicacid

Cat. No.: B12277770
M. Wt: 297.3 g/mol
InChI Key: ICPVFSJPIOJNQX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Methoxylation: Introduction of the methoxy group at the 6-position can be done using methanol and a suitable catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroisoquinoline core but lacks the methoxy and carboxylic acid groups.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the carboxylic acid group.

    2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy and carboxylic acid groups but has a phenyl group at the 2-position.

Uniqueness

1,2,3,4-Tetrahydro-6-methoxy-2-(phenylmethyl)-3-isoquinolinecarboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy and carboxylic acid groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-benzyl-6-methoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H19NO3/c1-22-16-8-7-14-12-19(11-13-5-3-2-4-6-13)17(18(20)21)10-15(14)9-16/h2-9,17H,10-12H2,1H3,(H,20,21)

InChI Key

ICPVFSJPIOJNQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN(C(C2)C(=O)O)CC3=CC=CC=C3)C=C1

Origin of Product

United States

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